1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea
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Overview
Description
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is an organic compound that features a complex structure with multiple functional groups, including a furan ring, an indole moiety, and a phenylurea group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the indole derivative: Starting with an indole, a suitable alkylation reaction can introduce the ethyl group.
Furan ring attachment: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Urea formation: The final step involves the reaction of the intermediate with phenyl isocyanate to form the phenylurea group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Furan-2-yl)ethyl)-3-phenylurea: Lacks the indole moiety.
1-(2-(Indolin-1-yl)ethyl)-3-phenylurea: Lacks the furan ring.
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)urea: Lacks the phenyl group.
Uniqueness
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylurea is unique due to the combination of the furan, indole, and phenylurea groups in a single molecule. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)22-15-19(20-11-6-14-26-20)24-13-12-16-7-4-5-10-18(16)24/h1-11,14,19H,12-13,15H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOBQXKBQDGTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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